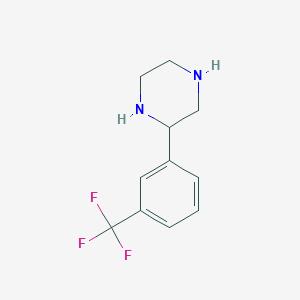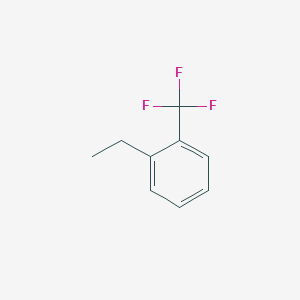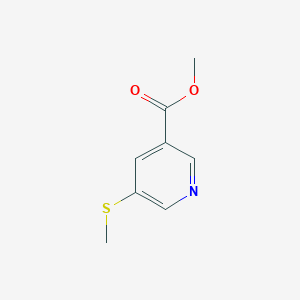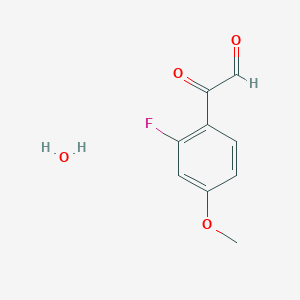
4-Methyl-3H-benzooxazol-2-one
概要
説明
4-Methyl-3H-benzooxazol-2-one is a chemical compound with the molecular formula C8H7NO2 . It is a derivative of benzoxazolinone, which is a natural chemical produced by rye (Secale cereale) and has strong phytotoxic properties .
Synthesis Analysis
The synthesis of 4-Methyl-3H-benzooxazol-2-one involves several steps. The compound is synthesized from the corresponding substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux . The benzoxazinones then react with ammonia solution to afford the quinazolinone derivatives .Molecular Structure Analysis
The molecular structure of 4-Methyl-3H-benzooxazol-2-one consists of a benzene ring fused with an oxazole ring. The oxazole ring contains a nitrogen (N) and an oxygen (O) atom. The methyl group (CH3) is attached to the 4th carbon of the benzene ring .Chemical Reactions Analysis
In its molecular structure, the hydrogen atom at the 3-position can undergo a methylolation reaction with formaldehyde, and the hydrogen at the 6-position of the benzene ring is easily replaced by chlorine . It is also easy to open the ring to generate 2-hydroxyphenylamino acid in a strong alkaline medium .Physical And Chemical Properties Analysis
4-Methyl-3H-benzooxazol-2-one is a light pink solid with a molecular weight of 149.15 .科学的研究の応用
Synthesis of Novel Compounds : Researchers have explored the synthesis of new compounds using 4-Methyl-3H-benzooxazol-2-one derivatives. For instance, Bhoi et al. (2016) described the one-pot, microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, which were then screened for antibacterial and antioxidant activities, as well as antitubercular activity against Mycobacterium tuberculosis H37RV (Bhoi, Borad, Pithawala, & Patel, 2016).
Group-Extraction Reagent for Metal Ions : Mirza and Nwabue (1981) examined 1-Phenyl-3-methyl-4-benzoylpyrazol-5-one as a reagent for the detection and solvent extraction of metal ions, demonstrating its potential as a group-extraction reagent for the spectrophotometric determination of various trace elements (Mirza & Nwabue, 1981).
Antimicrobial Agents : Sharma et al. (2012) conducted a study on the synthesis of 2-methyl-3-[2-(2-methylprop-1-en-1-yl)-1H-benzimidazol-1-yl]pyrimido[1,2-a]benzimidazol-4(3H)-one derivatives, which displayed profound antimicrobial activity. This research also included extensive quantitative structure-activity relationship (QSAR) studies to understand the correlation between molecular descriptors and biological activity (Sharma et al., 2012).
Herbicidal Evaluation : Aibibuli et al. (2012) rationally designed and synthesized a series of 4H-3,1-benzoxazin-4-ones and 3H-quinazolin-4-ones with phenoxy-methyl substituents. These compounds exhibited significant phytotoxicity against model plants, indicating their potential as herbicides (Aibibuli, Wang, Tu, Huang, & Zhang, 2012).
Electrochemical Synthesis of New Derivatives : Moghaddam et al. (2006) studied the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone, leading to the electrochemical synthesis of a new benzofuran derivative. This research presents an environmentally friendly method for synthesizing such compounds (Moghaddam et al., 2006).
Synthesis of Quinazolinones and Benzoxazinones : Komar et al. (2020) utilized a green chemistry approach for the synthesis of quinazolinones and benzoxazinones, employing deep eutectic solvents and microwaves. This method aligns with the principles of sustainable chemistry (Komar, Molnar, Jukić, Glavaš-Obrovac, & Opačak-Bernardi, 2020).
将来の方向性
While specific future directions for 4-Methyl-3H-benzooxazol-2-one were not found in the search results, there is ongoing research into the synthesis and biological evaluation of benzoxazole derivatives . This suggests that future research could focus on exploring the potential applications of 4-Methyl-3H-benzooxazol-2-one in various fields, including medicinal chemistry.
特性
IUPAC Name |
4-methyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-3-2-4-6-7(5)9-8(10)11-6/h2-4H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOHIACMTGKKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3H-benzooxazol-2-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


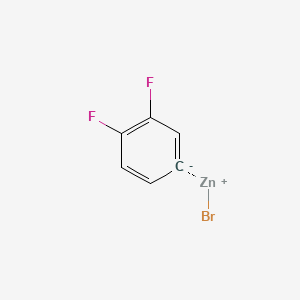


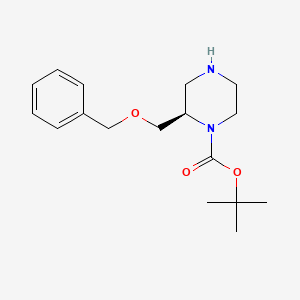
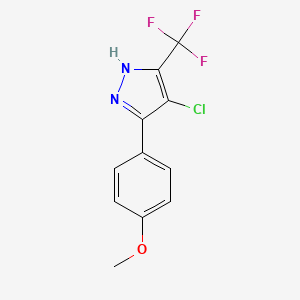
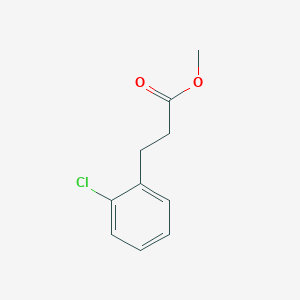
![[4-(4-Fluoro-phenyl)-pyridin-2-yl]-methanol](/img/structure/B3043131.png)
![3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate](/img/structure/B3043132.png)
